![molecular formula C19H23N3O4S B11007775 {1-[({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B11007775.png)
{1-[({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound’s intricate arrangement suggests potential biological activity.
1-[({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid: is a mouthful, but its structure reveals its complexity. Let’s break it down:
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound are scarce in the literature, we can infer that it involves cyclization reactions to form the pyridazinone ring, followed by acetylation and cyclohexylation steps.
Reaction Conditions: These would depend on the specific synthetic pathway.
Industrial Production:
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including , , and .
Common Reagents and Conditions:
Major Products: These would vary based on the specific reaction, but modifications to the pyridazinone or acetyl group are likely.
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
Biology: Assessing its interactions with biological molecules (enzymes, receptors, etc.).
Medicine: Exploring its pharmacological properties (e.g., anti-inflammatory, antiviral, or anticancer effects).
Mechanism of Action
Targets: It might interact with specific proteins, enzymes, or receptors.
Pathways: Further research is needed to elucidate the precise pathways affected by this compound.
Comparison with Similar Compounds
Uniqueness: Its combination of pyridazinone, thiophene, and acetyl groups sets it apart.
Similar Compounds: While I don’t have an exhaustive list, related compounds include other pyridazinones, thiophene derivatives, and acetylated molecules.
Properties
Molecular Formula |
C19H23N3O4S |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
2-[1-[[[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetyl]amino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C19H23N3O4S/c23-16(20-13-19(11-18(25)26)8-2-1-3-9-19)12-22-17(24)7-6-14(21-22)15-5-4-10-27-15/h4-7,10H,1-3,8-9,11-13H2,(H,20,23)(H,25,26) |
InChI Key |
WEJZIXZXTHLYCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


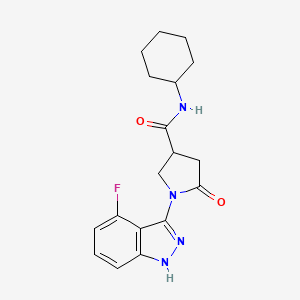
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]pyridine-2-carboxamide](/img/structure/B11007700.png)
![6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)hexanamide](/img/structure/B11007703.png)
![N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-L-isoleucine](/img/structure/B11007709.png)
![N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B11007717.png)
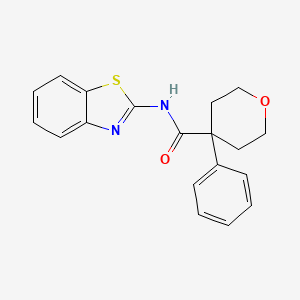
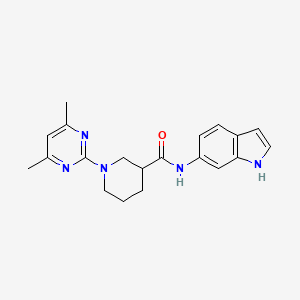
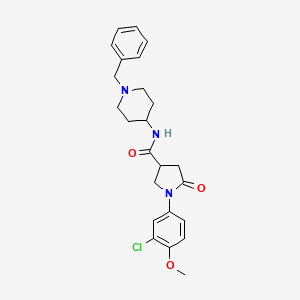
![5-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3-phenylimidazolidine-2,4-dione](/img/structure/B11007732.png)
![N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine](/img/structure/B11007735.png)
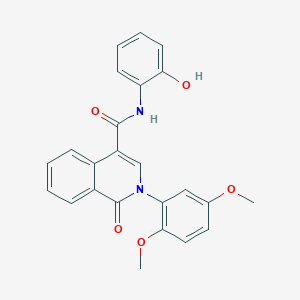
![2-(4-hydroxyphthalazin-1-yl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide](/img/structure/B11007746.png)
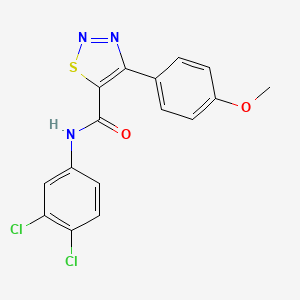
![6-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11007754.png)
